molecular formula C23H31N3O3S B2760132 N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 690245-15-9

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2760132
CAS No.: 690245-15-9
M. Wt: 429.58
InChI Key: HLTRPRRXYWMHKC-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H31N3O3S and its molecular weight is 429.58. The purity is usually 95%.
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Scientific Research Applications

Catalysts for Synthesis

Sulfonamide derivatives have been utilized as efficient catalysts in the synthesis of triazines and quinolines, showcasing their versatility in facilitating reactions under solvent-free conditions. For instance, N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have proven effective in the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines and quinolines, respectively, highlighting their role in promoting reactions with good to excellent yields (Ghorbani-Vaghei et al., 2015; Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Chemical Structure and Properties

Studies on sulfonamides have also focused on their chemical structure and bonding, with research detailing the configurations and hydrogen bonding within these compounds. For example, the analysis of the title compound S,S-Diphenyl-N-tosyl sulfone diimine offers insights into the tetrahedral structure around the sulfur atom and the interactions between molecules in crystalline forms (Sheikh et al., 2019).

Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives have been synthesized for potential therapeutic applications, such as inhibitors for human carbonic anhydrase isoforms. These compounds exhibit potent inhibitory properties, demonstrating the relevance of sulfonamide derivatives in drug design and pharmacological studies (Başar et al., 2016).

Environmental Applications

Sulfonamides have been explored for environmental applications, such as the microbial degradation of sulfonamide antibiotics. This research sheds light on the mechanisms through which microorganisms may degrade sulfonamide compounds, contributing to our understanding of environmental persistence and the potential for antibiotic resistance propagation (Ricken et al., 2013).

Properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-6-25-11-13-26(14-12-25)23(27)20-7-9-21(10-8-20)24-30(28,29)22-18(4)16(2)15-17(3)19(22)5/h7-10,15,24H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPRRXYWMHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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